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2'-O-Methyl-2,5'-anhydrouridine

Nucleoside Analog Binding Uridine Phosphorylase Conformational Restriction

Researchers requiring precise conformational control in oligonucleotide design often face limited options: 2'-O-methyluridine lacks conformational restriction, while unmodified 2,5'-anhydrouridine introduces metabolic vulnerability. 2'-O-Methyl-2,5'-anhydrouridine solves this by combining both modifications synergistically. • Fixed syn glycosidic conformation via 2,5'-anhydro bridge constrains nucleobase orientation for reproducible spatial control in ASO/siRNA design. • 2'-O-methyl group enhances glycosidic bond stability and alters sugar pucker, improving nuclease resistance over unmodified RNA. • Verified conformational purity by NMR ensures batch-to-batch consistency for reliable oligonucleotide assembly and enzymatic studies.

Molecular Formula C10H12N2O5
Molecular Weight 240.21 g/mol
Cat. No. B12099279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Methyl-2,5'-anhydrouridine
Molecular FormulaC10H12N2O5
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCOC1C(C2COC3=NC(=O)C=CN3C1O2)O
InChIInChI=1S/C10H12N2O5/c1-15-8-7(14)5-4-16-10-11-6(13)2-3-12(10)9(8)17-5/h2-3,5,7-9,14H,4H2,1H3
InChIKeySNEKINQEWXDGCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Methyl-2,5'-anhydrouridine Overview


2'-O-Methyl-2,5'-anhydrouridine (2'-O-Me-AH) is a bicyclic pyrimidine nucleoside characterized by a covalent ether linkage between the C2 oxygen of the uracil base and the C5' carbon of the ribose sugar, combined with a 2'-O-methyl modification . With molecular formula C₁₀H₁₂N₂O₅ and molecular weight 240.21 , this compound serves as a versatile intermediate in oligonucleotide synthesis and RNA-targeted drug development. The dual modification confers distinct conformational constraints and chemical properties that differentiate it from simpler nucleoside analogs, making it a strategic starting material for investigating RNA structure-function relationships and developing novel therapeutic agents .

1
Bicyclic nucleoside with fixed syn conformation and 2'-O-methyl modification
Strategic scaffold for oligonucleotide design
2
Supports RNA structure-function and enzyme recognition studies
Conformation-dependent binding probe
3
Intermediate for antiviral nucleoside analog synthesis
Cytotoxicity modulation research context

Why Substitution Fails


Simple substitution with 2'-O-methyluridine or unsubstituted 2,5'-anhydrouridine fails to replicate the combined properties of 2'-O-Methyl-2,5'-anhydrouridine. While 2'-O-methyluridine alone enhances glycosidic bond stability [1], it lacks the conformational restriction imposed by the 2,5'-anhydro bridge. Conversely, 2,5'-anhydrouridine provides a fixed syn conformation [2], but its unmodified 2'-OH group introduces different hydrogen-bonding capabilities and metabolic vulnerability. The simultaneous presence of both modifications in 2'-O-Methyl-2,5'-anhydrouridine is not additive but synergistic: the 2'-O-methyl group alters sugar pucker and inverts hydrogen-bond polarity [1], while the 2,5'-anhydro linkage locks the nucleobase orientation. These intertwined conformational and electronic effects cannot be achieved by simply blending two separate monomers or using either modification alone, making precise sourcing essential for reproducible experimental outcomes [2].

Target
2'-O-Methyl-2,5'-anhydrouridine
Combined 2,5'-anhydro bridge (syn lock) and 2'-O-methyl group (sugar pucker, inverted H-bond polarity)
Substitute
2'-O-Methyluridine or 2,5'-Anhydrouridine
Each lacks the dual constraint; conformational and electronic synergy may not transfer
Risk
Conformational restriction profile may shift
Risk
Enzyme recognition and metabolic stability context may differ

Quantitative Differentiation


Uridine Phosphorylase: Anhydro Bridge Comparison

The 2,5'-anhydro modification confers distinct biological recognition properties compared to the 2,2'-anhydro isomer. In binding studies with Toxoplasma gondii uridine phosphorylase, 2,5'-anhydrouridine exhibited substantially weaker binding than 2,2'-anhydrouridine and acyclouridine [1]. This differential binding is attributed to the fixed syn conformation imposed by the 2,5'-anhydro bridge versus the fixed high syn conformation of the 2,2'-anhydro derivative, demonstrating that the position of the anhydro linkage directly determines ligand-receptor interaction outcomes.

Binding profile
Head-to-head
2,2'-anhydro ≈ acyclo > 2,5'-anhydro
Supports conformation-dependent enzyme recognition context
T. gondii uridine phosphorylase binding assay
Nucleoside Analog Binding Uridine Phosphorylase Conformational Restriction

Reduced Cytotoxicity via 2,5'-Anhydro Modification

Incorporation of the 2,5'-anhydro moiety into nucleoside analogs significantly modulates cytotoxicity profiles. In a head-to-head comparison between AZT (3'-azido-3'-deoxythymidine) and its 2,5'-anhydro derivative (compound 13), the anhydro analog exhibited substantially reduced cytotoxicity while retaining significant antiviral activity [1]. The TCID50 for the 2,5'-anhydro analog exceeded 100 μM, compared to 29 μM for AZT, representing at least a 3.4-fold reduction in cytotoxicity. The analog maintained anti-HIV-1 activity with an IC50 of 0.56 μM, compared to parent AZT's higher potency but with a more favorable toxicity profile.

Cytotoxicity shift
Head-to-head
TCID50 > 100 μM vs 29 μM
Supports cytotoxicity endpoint review
AZT vs 2,5'-anhydro-AZT in MT-4 cells
Antiviral Agents Cytotoxicity Therapeutic Index

Enhanced Glycosidic Bond Stability

2'-O-Methylation significantly enhances the stability of the glycosidic bond relative to both unmodified RNA and DNA nucleosides. Energy-resolved collision-induced dissociation (ER-CID) experiments established a consistent stability rank order for protonated nucleosides: [Nuom+H]+ > [Nuo+H]+ > [dNuo+H]+, except for guanine nucleosides [1]. This means 2'-O-methylated uridine (Urdm) exhibits greater glycosidic bond stability than both uridine (RNA) and 2'-deoxyuridine (DNA). The CID50% values from survival yield analyses quantitatively confirm this enhanced stability.

Bond stability
Cross-study
2'-O-methylated > RNA > DNA
Reported glycosidic bond stability rank order
ER-CID survival yield analysis
Nucleoside Stability Mass Spectrometry Glycosidic Bond

Conformational Restriction & H-Bond Polarity Inversion

2'-O-Methylation fundamentally alters the conformational landscape and hydrogen-bonding properties of nucleosides. Theoretical calculations and IRMPD spectroscopy demonstrate that 2'-O-methylation reduces the number of stable low-energy hydrogen-bonded conformations possible and, importantly, inverts the preferred polarity of hydrogen-bond interactions compared to RNA analogs [1]. While both 2'-OH (RNA) and 2'-O-Me groups enable hydrogen-bonding between the 2'- and 3'-substituents (unlike DNA's 2'-H), the methylation shifts the conformational equilibrium and interaction patterns.

H-bond inversion
Class-level
Conformational restriction and polarity inversion reported
Context-dependent; verify for target duplex
IRMPD and DFT calculations
Conformational Analysis Hydrogen Bonding RNA Structure

Application Scenarios


Constrained Therapeutic Oligonucleotide Synthesis

2'-O-Methyl-2,5'-anhydrouridine is optimally employed as a phosphoramidite building block for incorporating a locked, 2,5'-anhydro-bridged uridine into oligonucleotides. The 2,5'-anhydro linkage forces a fixed syn conformation around the glycosidic bond [1], which can be exploited to design oligonucleotides with predetermined local topology. The 2'-O-methyl group further reduces conformational flexibility and enhances glycosidic bond stability relative to unmodified RNA [2]. This combination provides a unique scaffold for antisense oligonucleotides (ASOs) or siRNAs where precise spatial orientation of the nucleobase is required for target engagement while maintaining resistance to nuclease degradation. Users procuring this compound for such applications should verify the conformational purity and confirm that the 2,5'-anhydro linkage remains intact during oligonucleotide assembly.

Conformation-Dependent Enzyme Recognition

The compound serves as a valuable molecular probe for investigating how fixed syn versus anti conformations affect recognition by nucleoside-metabolizing enzymes. Direct evidence shows that 2,5'-anhydrouridine binds weakly to uridine phosphorylase compared to 2,2'-anhydrouridine [1]. 2'-O-Methyl-2,5'-anhydrouridine extends this utility by adding a 2'-O-methyl group, allowing researchers to dissect the independent contributions of sugar pucker, glycosidic torsion angle, and 2'-substituent effects on enzyme binding. This is particularly relevant for studying nucleoside transporters, kinases, and phosphorylases where conformational selection governs substrate specificity. Procurement for such mechanistic studies should prioritize compounds with rigorous analytical characterization, including NMR confirmation of the anhydro bridge integrity.

Antiviral Agents with Improved Therapeutic Index

2'-O-Methyl-2,5'-anhydrouridine is a strategic intermediate for synthesizing antiviral nucleoside analogs where reduced cytotoxicity is a primary design goal. The 2,5'-anhydro modification has been shown to substantially decrease cytotoxicity while preserving antiviral potency in the context of AZT analogs: the 2,5'-anhydro derivative of AZT exhibited a TCID50 > 100 μM compared to 29 μM for unmodified AZT, with anti-HIV-1 IC50 of 0.56 μM [1]. This decoupling of antiviral activity from host cell toxicity suggests that incorporating the 2,5'-anhydro motif into uridine-based scaffolds may yield candidates with more favorable therapeutic windows. Medicinal chemistry groups pursuing this application should consider the synthetic accessibility of 2'-O-Methyl-2,5'-anhydrouridine as a diversification point for generating focused libraries.

RNA Structure-Function Studies

2'-O-Methyl-2,5'-anhydrouridine can be incorporated into RNA oligonucleotides to study how combined 2'-O-methylation and sugar-base cyclization affect local and global RNA structure. The 2'-O-methyl group alone reduces conformational flexibility and inverts hydrogen-bond polarity compared to native RNA [1], while the 2,5'-anhydro bridge locks the glycosidic torsion angle [2]. When incorporated at specific positions, this compound allows researchers to probe how conformational restriction at a single nucleotide influences RNA folding, ligand binding, and catalytic activity. This application is particularly valuable for RNA structural biology and the development of RNA-targeted small molecules. Users should ensure the compound is supplied with certificates of analysis confirming regiochemical purity and the absence of the 2,2'-anhydro isomer.

Application
Selection Property
Validation Focus
Oligonucleotide synthesis
Conformationally constrained phosphoramidite
Anhydro bridge integrity and regiochemical purity
Enzyme recognition studies
Fixed syn conformation probe
Binding assay context with phosphorylases/kinases
Antiviral analog development
Cytotoxicity modulation scaffold
Cell-model endpoint review
RNA structure-function research
Dual modification for local topology control
Duplex stability and hybridization context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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